6-(9H-Fluoren-2-YL)hexanoic acid
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Overview
Description
6-(9H-Fluoren-2-YL)hexanoic acid is an organic compound that features a fluorenyl group attached to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-2-YL)hexanoic acid typically involves the reaction of fluorenyl derivatives with hexanoic acid or its derivatives. One common method includes the use of fluorenylmethoxycarbonyl (Fmoc) protection, followed by coupling with hexanoic acid under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
6-(9H-Fluoren-2-YL)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorenyl group, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group can yield fluorenone derivatives, while substitution reactions can introduce various functional groups to the fluorenyl ring .
Scientific Research Applications
6-(9H-Fluoren-2-YL)hexanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(9H-Fluoren-2-YL)hexanoic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with various enzymes and receptors, influencing biochemical processes. The hexanoic acid chain can also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid
- 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(2,2,2-trifluoroethyl)hexanoic acid
Uniqueness
6-(9H-Fluoren-2-YL)hexanoic acid is unique due to its specific structural configuration, which combines the properties of the fluorenyl group with the hexanoic acid chain. This combination allows for unique interactions and applications that are not observed in other similar compounds .
Properties
CAS No. |
116971-36-9 |
---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
6-(9H-fluoren-2-yl)hexanoic acid |
InChI |
InChI=1S/C19H20O2/c20-19(21)9-3-1-2-6-14-10-11-18-16(12-14)13-15-7-4-5-8-17(15)18/h4-5,7-8,10-12H,1-3,6,9,13H2,(H,20,21) |
InChI Key |
UEMKSUXPQOGDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)CCCCCC(=O)O |
Origin of Product |
United States |
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